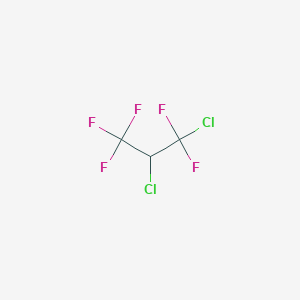

1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Description

Historical Context of Halogenated Propane (B168953) Research

The scientific journey of halogenated hydrocarbons began in the late 1920s and early 1930s with the development of chlorofluorocarbons (CFCs). greenspec.co.ukwikipedia.orgbritannica.com These compounds were initially synthesized to provide safer, non-toxic, and non-flammable alternatives to refrigerants like ammonia (B1221849) and sulfur dioxide, which were in use at the time. greenspec.co.ukwikipedia.org Throughout the mid-20th century, CFCs and later, hydrochlorofluorocarbons (HCFCs), were commercialized and found widespread use not only as refrigerants but also as solvents, aerosol propellants, and foam-blowing agents. britannica.comirpros.com

A pivotal shift occurred in the 1970s when scientific research revealed that the chemical stability of CFCs allowed them to reach the stratosphere, where they would break down under ultraviolet radiation and release chlorine atoms that catalytically destroy the ozone layer. greenspec.co.ukirpros.com This discovery culminated in the 1987 Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to phase out the production and use of ozone-depleting substances (ODS). irpros.commongabay.com

In response, the chemical industry focused on developing transitional alternatives. HCFCs, including propane derivatives like HCFC-225ca, were introduced as replacements. wikipedia.orgirpros.com Because HCFCs contain hydrogen, they are less stable in the lower atmosphere and have a significantly lower Ozone Depletion Potential (ODP) than CFCs. wikipedia.orgepa.gov However, they still contribute to ozone depletion and are also potent greenhouse gases, which led to subsequent amendments to the Montreal Protocol to schedule their eventual phase-out. britannica.comirpros.comozonecell.nic.in This regulatory landscape has defined the research context for HCFC-225ca, positioning it as an interim solution while spurring the search for next-generation, environmentally benign alternatives like hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). wikipedia.org

Research Significance and Scope of 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

The research significance of this compound (HCFC-225ca) is twofold. First, it has been studied for its utility as a solvent and cleaning agent, often in combination with its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb). epa.gov This mixture, known commercially as AK-225, was used in precision cleaning for the aerospace and electronics industries as a replacement for the more potent ozone-depleter CFC-113. wikipedia.org

Second, and more recently, HCFC-225ca has gained importance as a chemical intermediate. Research has focused on its role as a starting material in the synthesis of next-generation refrigerants that have low global warming potentials. google.com Specifically, it can be used to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a replacement for HFCs in applications like automobile air conditioning. google.com Processes have been developed to synthesize HCFC-225ca through the isomerization of other dichloropentafluoropropane isomers, such as 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa). google.com

The physical and chemical properties of HCFC-225ca have been well-characterized to support these applications. It is a colorless and nonflammable liquid under standard conditions. chemicalbook.com

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | This compound |

| CAS Number | 431-86-7 scbt.com |

| Chemical Formula | C₃HCl₂F₅ scbt.com |

| Molecular Weight | 202.94 g/mol scbt.com |

| Physical Description | Colorless, odorless liquid chemicalbook.com |

| Boiling Point | 51.1 °C |

| Solubility | Slightly soluble in water chemicalbook.com |

Interdisciplinary Research Perspectives on this compound

Research on HCFC-225ca extends across several scientific disciplines, each providing a unique perspective on its characteristics and role.

Chemical Research: From a chemical standpoint, research has focused on the synthesis and reactivity of HCFC-225ca. Studies have detailed methods for its production, such as the gas-phase isomerization of HCFC-225aa in the presence of a metal oxide catalyst. google.com Further chemical research explores its conversion into other valuable compounds. For instance, its selective dehydrofluorination is a key step in producing 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), a precursor to the refrigerant HFO-1234yf. google.com

Environmental Science: In environmental science, the primary focus is on quantifying the atmospheric impact of HCFC-225ca. As a Class II ozone-depleting substance, its environmental fate is of significant interest. epa.govepa.gov Research in this field measures key metrics such as its Ozone Depletion Potential (ODP), which reflects its relative ability to destroy stratospheric ozone, and its Global Warming Potential (GWP), which measures its contribution to the greenhouse effect. epa.govnih.gov These studies confirm that while HCFC-225ca is less harmful to the ozone layer than the CFCs it replaced, it still possesses environmental liabilities that necessitate its phase-out under the Montreal Protocol. epa.govnih.gov

Table 2: Environmental Impact Data for HCFC Isomers

| Compound | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| HCFC-225ca | 0.025 | 127 |

| HCFC-225cb | 0.033 | 525 |

| CFC-11 (for reference) | 1.0 | 5,000 |

Source: Data from the 2018 Report of the Scientific Assessment of Ozone Depletion and the IPCC Fifth Assessment Report. epa.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Methodologies of 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Synthetic Pathways for 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

The synthesis of this compound is achieved through carefully controlled chemical reactions, with a significant focus on isomerization and halogenation of propane (B168953) derivatives.

Halogenation Reaction Mechanisms in Propane Derivatization

Halogenation, the substitution of hydrogen atoms with halogens, is a fundamental process in the synthesis of many organohalogen compounds. google.com In the context of propane and its derivatives, this typically proceeds via a free-radical chain mechanism, especially in the gas phase initiated by heat or ultraviolet (UV) light. google.commit.edu This mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals (2Cl•). google.com

Propagation: A halogen radical abstracts a hydrogen atom from the propane derivative, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce the halogenated propane and a new halogen radical, which continues the chain reaction. google.com

Termination: The chain reaction is terminated when two radicals combine.

The reactivity of hydrogen atoms in a propane derivative is not uniform; tertiary hydrogens are more reactive than secondary, which are in turn more reactive than primary hydrogens. ccdcindia.com This selectivity is influenced by the stability of the intermediate radical formed during the propagation step. mit.edu However, free-radical halogenation often leads to a mixture of isomers and poly-halogenated products, making the selective synthesis of a specific isomer like this compound challenging through direct halogenation of a lightly substituted propane. mit.edugoogle.com

Exploration of Novel Synthetic Routes to this compound

Research into alternative synthetic pathways has been driven by the need for more efficient and selective production methods. One notable route involves the reaction of dichlorofluoromethane (B1207983) with tetrafluoroethylene. google.com This method can produce a mixture of dichloropentafluoropropane isomers, including HCFC-225ca and its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb). google.com The resulting isomer mixture can then be used as a feedstock for further purification or isomerization to enrich the desired HCFC-225ca.

Catalytic Aspects in this compound Production

Catalysis plays a pivotal role in directing the synthesis towards the desired isomer and improving reaction rates and selectivity.

Metal Oxide Catalysis for Isomeric Transformations (e.g., HCFC-225aa to HCFC-225ca)

A key industrial method for producing this compound is the gas-phase isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) in the presence of a metal oxide catalyst. google.com This process allows for the conversion of HCFC-225aa, which may be a co-product of other fluorination processes, into the more commercially desirable HCFC-225ca. google.com

The reaction is typically carried out at elevated temperatures, with a patent suggesting a temperature of at most 290°C. google.com The choice of metal oxide catalyst is crucial for achieving high conversion and selectivity. Various metal oxides can be employed, and their performance can be influenced by factors such as surface area and acidity. The reaction pressure is generally maintained near atmospheric pressure. google.com

Table 1: Representative Reaction Conditions for the Isomerization of HCFC-225aa to HCFC-225ca

| Parameter | Value |

|---|---|

| Reactant | 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) |

| Product | This compound (HCFC-225ca) |

| Catalyst | Metal Oxide |

| Phase | Gas Phase |

| Temperature | ≤ 290°C |

| Pressure | 0 to 2 kg/cm ² |

This data is based on information from a U.S. Patent and represents a typical range for this process. google.com

Development of Selective Catalytic Systems for Halogenation

Achieving high selectivity in direct halogenation reactions is a significant challenge due to the often aggressive and non-selective nature of halogenating agents. google.com The development of selective catalytic systems is an area of ongoing research. Lewis acids, such as those based on zirconium, iron, and aluminum, have been shown to catalyze the halogenation of certain organic compounds with high selectivity under mild conditions. google.comresearchgate.net These catalysts can activate the halogenating agent, making it more electrophilic and potentially directing the substitution to a specific position on the substrate. While not specifically detailed for the direct synthesis of HCFC-225ca, the principles of Lewis acid catalysis represent a promising avenue for developing more selective halogenation processes for complex fluorinated propanes.

Industrial Process Optimization for this compound Synthesis

The optimization of industrial processes for the synthesis of this compound is crucial for economic viability and environmental sustainability. Key strategies include improving reaction efficiency, simplifying separation and purification, and implementing advanced manufacturing technologies.

Furthermore, the concept of process intensification , which aims to develop smaller, cleaner, and more energy-efficient technologies, is relevant. ccdcindia.com This can be achieved through the use of novel reactor designs, such as continuous flow reactors . mit.eduresearchgate.net Continuous flow systems offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and the potential for easier automation and control. mit.eduresearchgate.net These advanced manufacturing techniques could lead to more efficient and cost-effective production of HCFC-225ca. The separation of the final product from the reaction mixture is another critical step, and advanced techniques such as centrifugal partition chromatography are being explored for the efficient purification of isomers. rotachrom.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | HCFC-225ca |

| 1,3-dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb |

| 2,2-dichloro-1,1,1,3,3-pentafluoropropane | HCFC-225aa |

| Dichlorofluoromethane | |

| Tetrafluoroethylene | |

| Chlorine | Cl₂ |

| Zirconium | Zr |

| Iron | Fe |

Chemical Reactivity and Transformation Studies of 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Fundamental Reaction Mechanisms of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

This compound, a hydrochlorofluorocarbon (HCFC), is generally characterized by its chemical stability under normal conditions. However, its reactivity can be observed in the presence of strong reagents and specific environmental conditions. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone influences its chemical behavior, creating a molecule that is largely inert but susceptible to specific types of chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions

While specific studies on the nucleophilic and electrophilic substitution reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of organic chemistry for halogenated alkanes.

Nucleophilic Substitution: In nucleophilic substitution reactions, a nucleophile (an electron-rich species) attacks a carbon atom and displaces a leaving group. For this compound, the chlorine atoms are better leaving groups than the fluorine atoms due to the weaker carbon-chlorine bond compared to the very strong carbon-fluorine bond. Therefore, nucleophilic attack is more likely to occur at the carbon atoms bonded to chlorine.

Reactions with strong nucleophiles, such as hydroxide ions (OH⁻) or alkoxides (RO⁻), could potentially lead to the substitution of one or both chlorine atoms. However, the high degree of fluorination in the molecule can sterically hinder the approach of the nucleophile and the electron-withdrawing fluorine atoms can deactivate the carbon centers to some extent. Reactions with strong bases are known to potentially release toxic gases. wikipedia.org

Electrophilic Substitution: Electrophilic substitution reactions, where an electrophile (an electron-deficient species) attacks an electron-rich center, are not characteristic of saturated haloalkanes like this compound. The carbon-hydrogen bond in the molecule is not sufficiently electron-rich to be susceptible to attack by most electrophiles under normal conditions.

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction chemistry of this compound is marked by its resistance to oxidation under mild conditions and its reactivity with strong reducing agents.

Oxidation: this compound is generally resistant to oxidation by common oxidizing agents. However, under extreme temperatures, it can undergo oxidation with strong oxidizing agents. nih.gov The products of such reactions would likely involve the cleavage of carbon-carbon and carbon-halogen bonds, potentially forming smaller, more highly oxidized species such as carbonyl halides.

Reduction: The compound can react violently with strong reducing agents, such as very active metals. nih.gov These reactions would likely involve the cleavage of the carbon-chlorine bonds, leading to the formation of hydrofluorocarbons or other reduced species. The specific products would depend on the nature of the reducing agent and the reaction conditions.

Thermal and Photolytic Decomposition Pathways of this compound

The decomposition of this compound can be initiated by heat (thermal decomposition) or by light (photolytic decomposition). These processes are crucial for understanding its environmental fate and potential for transformation under various conditions.

Characterization of Decomposition Products

Thermal Decomposition: When exposed to high temperatures, such as in the event of a fire, this compound can decompose to form irritating, corrosive, and toxic gases. The primary decomposition products are expected to be hydrochloric acid (HCl) and hydrofluoric acid (HF), formed from the abstraction of hydrogen and halogen atoms. Carbonyl halides, such as phosgene (COCl₂) and carbonyl fluoride (COF₂), may also be formed.

Photolytic Decomposition: The atmospheric fate of this compound and its isomers is primarily determined by their reaction with photochemically produced hydroxyl radicals (•OH) in the troposphere. This reaction initiates a cascade of oxidation steps. While direct photolysis (decomposition by direct absorption of solar radiation) is not a significant removal process in the troposphere, it can become more important in the stratosphere, where higher-energy UV radiation is present. nih.gov Stratospheric photolysis can lead to the cleavage of C-Cl bonds, releasing chlorine radicals which can participate in the catalytic destruction of ozone. nih.gov

Kinetic Studies of Degradation Processes

Kinetic studies are essential for quantifying the rate at which a compound degrades and for predicting its environmental lifetime. For the isomers of this compound, kinetic data is available for their gas-phase reactions with hydroxyl radicals.

The atmospheric lifetime of these compounds is largely determined by the rate of this reaction. The table below presents the Arrhenius expressions for the reaction of OH radicals with two isomers of dichloropentafluoropropane, HCFC-225ca and HCFC-225cb.

| Compound | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life (years) |

|---|---|---|

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) | 2.41 x 10⁻¹⁴ (at 25°C) | ~3.6 |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) | Not specified | ~4.9 wikipedia.org |

Interaction of this compound with Diverse Chemical Environments

The behavior of this compound can be influenced by its surrounding chemical environment, including the presence of different solvents or catalysts.

Due to its relatively non-polar nature, this compound is expected to be miscible with many organic solvents. Its interactions in these environments are likely to be dominated by weak van der Waals forces.

Under basic conditions, particularly with strong bases, dehydrohalogenation (the elimination of a hydrogen and a halogen atom) can occur in haloalkanes to form alkenes. For this compound, this could lead to the formation of a chlorotetrafluoropropene isomer. It is known that reaction with strong bases can release toxic gases. nih.gov

Derivatization Chemistry for Functionalization of this compound

The derivatization of hydrochlorofluorocarbons (HCFCs) like this compound is a critical area of study for synthesizing valuable chemical intermediates. While detailed functionalization studies specifically targeting the this compound isomer are not extensively documented in publicly available research, the chemical reactivity can be understood through the behavior of its isomers and related fluorinated propanes. The primary routes for functionalization involve targeting the C-H and C-Cl bonds, with dehydrohalogenation being a key transformation pathway.

Dehydrofluorination for Alkene Synthesis

A significant method for functionalizing dichloropentafluoropropane isomers is through dehydrofluorination, a type of elimination reaction. This process removes a hydrogen atom and a fluorine atom to introduce a carbon-carbon double bond, converting the saturated alkane into a functionalized alkene (a hydrofluoroolefin or HFO). These olefins are valuable as monomers, refrigerants, and intermediates for further chemical synthesis.

While data on the 1,2-dichloro isomer is limited, the dehydrofluorination of the related isomer, 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), is a well-established process to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). google.com This reaction illustrates a viable pathway for introducing functionality to the dichloropentafluoropropane backbone. The transformation is typically achieved in the gas phase over a catalyst at elevated temperatures or using a strong base.

Catalytic systems are crucial for this transformation. Studies on similar compounds, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), have shown that catalysts like fluorinated metal oxides (e.g., NiO/Cr₂O₃) and supported palladium on aluminum fluoride (Pd/AlF₃) are effective for dehydrofluorination. researchgate.netresearchgate.net These catalysts provide active sites that facilitate the cleavage of C-H and C-F bonds. researchgate.net Similarly, Lewis acids such as aluminum chlorofluoride (ACF) have been demonstrated to activate C–F bonds in various pentafluoropropane isomers, leading to dehydrofluorination products. nih.gov

The table below summarizes a representative dehydrofluorination reaction for a dichloropentafluoropropane isomer, which serves as a model for the potential functionalization of this compound.

| Reactant | Reaction Type | Product | Functional Group Introduced |

|---|---|---|---|

| 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) | Catalytic Dehydrofluorination | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) | Alkene (Carbon-Carbon Double Bond) |

Isomerization Reactions

Another important chemical transformation is isomerization. Dichloropentafluoropropane can exist as several isomers, and converting between them is often a necessary step to obtain a desired reactant for subsequent functionalization. For instance, processes have been developed to isomerize 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) in the gas phase using a metal oxide catalyst. google.com This demonstrates the mobility of the chlorine atoms within the molecule under catalytic conditions, which is another facet of its chemical reactivity.

Advanced Analytical Techniques for 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Chromatographic Methods for Comprehensive Characterization

Chromatographic techniques are fundamental in the analysis of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, offering robust methods for separation and identification, particularly when dealing with complex matrices and isomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method involves the optimization of several key parameters to ensure high sensitivity and selectivity.

Method Parameters:

A typical GC-MS method for the analysis of halogenated hydrocarbons involves a capillary column, often with a non-polar or mid-polar stationary phase, to achieve efficient separation. The mass spectrometer is commonly operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns useful for compound identification. For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) mode is frequently employed. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio.

A study on the atmospheric abundances of HCFC-225ca (an isomer of the target compound) utilized GC-MS with specific ions monitored for its detection, including m/z 82.95, 84.94, and 97.97. ca.gov The development of such methods often involves the use of isotopically labeled internal standards to ensure accurate quantification. irost.ir

Sample Preparation:

For environmental samples, sample preparation is a critical step. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often used to isolate and concentrate the analyte from matrices like water. irost.ir For air samples, preconcentration techniques using adsorbent traps are common. mdpi.com

Data Analysis:

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. The mass spectrum will exhibit a unique fragmentation pattern, including a molecular ion peak and several fragment ion peaks, which serve as a fingerprint for the compound.

Below is an interactive data table summarizing typical GC-MS parameters for the analysis of related halogenated compounds.

| Parameter | Typical Setting |

| GC Column | HP-5MS, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow rate of 1.5 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Monitored Ions (SIM) | Specific m/z values for the target compound |

This compound can exist as different isomers, including constitutional isomers and enantiomers, due to the presence of a chiral carbon atom. The separation of these isomers is a significant analytical challenge that often requires specialized chromatographic techniques.

Chiral Chromatography:

The separation of enantiomers is typically achieved using chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs) have proven to be highly effective for this purpose. nih.govmdpi.com These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. youtube.comresearchgate.netresearchgate.net The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, plays a crucial role in achieving optimal separation. mdpi.com

The effectiveness of polysaccharide-based CSPs stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which create the necessary selectivity for chiral recognition. mdpi.com Immobilized polysaccharide columns are often preferred over coated columns due to their enhanced durability and compatibility with a wider range of solvents. mdpi.com

Detection:

Following separation, sensitive detection is crucial. Mass spectrometry, due to its high selectivity and sensitivity, is an ideal detector for chiral separations. The use of GC-MS or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) allows for the unambiguous identification of the separated isomers.

The following table provides examples of chiral stationary phases used for the separation of related chiral compounds.

| Chiral Stationary Phase | Type | Potential Application |

| Daicel Chiralpak IA, IB, IC | Polysaccharide-based | Separation of regio- and geometric isomers of allylic compounds. nih.gov |

| ReproSil Chiral MIG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Enantioseparation of liquid crystalline esters. mdpi.com |

| ReproSil Chiral MIC | Cellulose tris(3,5-dichlorophenylcarbamate) | Enantioseparation of liquid crystalline esters. mdpi.com |

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are particularly informative.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.combiophysics.org The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing detailed structural information. researchgate.netnih.gov Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides further insights into the connectivity of the molecule. researchgate.net

For this compound (CF₃-CF₂-CHCl₂), one would expect distinct signals for the -CF₃ and -CF₂- groups in the ¹⁹F NMR spectrum. The -CF₃ group would likely appear as a triplet due to coupling with the adjacent -CF₂- group, while the -CF₂- group would appear as a quartet due to coupling with the -CF₃ group.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would show a signal for the single proton in the -CHCl₂ group. This signal would likely be split into a triplet of triplets due to coupling with the two fluorine atoms of the adjacent -CF₂- group.

The following table summarizes expected NMR spectral features for this compound.

| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |

| ¹⁹F | -CF₃ | -70 to -80 | Triplet |

| ¹⁹F | -CF₂- | -110 to -130 | Quartet |

| ¹H | -CHCl₂ | 5.0 to 7.0 | Triplet of Triplets |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are useful for identifying functional groups and confirming the structure of this compound.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds, including C-H, C-F, C-Cl, and C-C bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while C-Cl stretching vibrations are found in the 600-800 cm⁻¹ region.

A detailed vibrational analysis, often aided by computational chemistry, can assign specific absorption bands to particular vibrational modes of the molecule, providing a deeper understanding of its structure and conformation. For instance, the C-Cl stretching region in the Raman spectrum can be particularly sensitive to the conformation of chlorinated compounds. nih.gov

Quantitative Analytical Methodologies for Trace Detection of this compound in Complex Matrices

The detection of trace levels of this compound in environmental matrices such as water, air, and soil is crucial for assessing its environmental fate and impact. This requires highly sensitive and selective analytical methods.

Methodologies:

GC-MS, particularly when operated in SIM mode, is a widely used technique for the trace analysis of halogenated compounds in various matrices. ca.gov The development of such methods often involves rigorous validation to determine key performance parameters.

Key Performance Parameters:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netd-nb.info

For the analysis of organochlorine pesticides in water, LOD values in the range of 0.001 to 0.005 µg/L and LOQ values between 0.002 and 0.016 µg/L have been reported using GC-based methods. researchgate.net Similar low detection limits can be expected for this compound with optimized GC-MS methods.

The following table presents typical LOD and LOQ values for the trace analysis of related compounds in water.

| Compound Class | Matrix | Analytical Technique | Typical LOD | Typical LOQ |

| Organochlorine Pesticides | Water | GC-MS | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L |

| 1,2,3-Trichloropropane | Drinking Water | GC-MS (SIM) | ~ 5.0 ng/L (Reporting Limit) | - |

Data for Organochlorine Pesticides from researchgate.net, and for 1,2,3-Trichloropropane from ca.gov.

Challenges in Complex Matrices:

The analysis of trace levels of this compound in complex matrices like soil can be challenging due to the presence of interfering substances. Effective sample preparation techniques, such as Soxhlet extraction or pressurized liquid extraction, followed by cleanup steps, are essential to remove matrix components and achieve accurate and reliable quantification.

Inability to Generate Article on Computational Analytical Approaches for this compound

A molecular fingerprint, in a computational context, is derived from theoretical calculations of a molecule's properties. Key components of such a fingerprint include:

Calculated Vibrational Spectra: This involves determining the theoretical infrared (IR) and Raman spectra, which are based on the molecule's vibrational modes. Each peak in the spectrum corresponds to a specific type of molecular motion (stretching, bending, etc.), and its position and intensity are characteristic of the molecule's structure.

Calculated NMR Spectra: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F nuclei) provide another layer of detailed structural information, as the chemical shift of each atom is highly sensitive to its local electronic environment.

Other Quantum Chemical Descriptors: Properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and atomic charges can also be part of a detailed molecular fingerprint.

These computational data points are typically generated using sophisticated quantum chemical software packages and methods like Density Functional Theory (DFT) or ab initio calculations. The results are then ideally validated by comparison with experimental data.

The conducted searches for "this compound," also known as HCFC-225ca, and related computational chemistry terms did not yield any studies that have performed and published these specific calculations. While general methodologies for computational spectroscopy and the study of other halogenated hydrocarbons are available, the unique atomic arrangement of this compound means that data from other molecules cannot be extrapolated to create a meaningful and accurate fingerprint for this specific compound.

To fulfill the user's request for an article with detailed research findings and data tables, access to a peer-reviewed scientific publication containing these specific computational results for this compound is essential. Without such a source, the generation of a scientifically sound and detailed article as outlined is not feasible.

Environmental Fate and Transport Research on 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Atmospheric Degradation Pathways of 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

Once released, this compound primarily resides in the atmosphere, where its fate is dictated by photochemical reactions.

The principal mechanism for the atmospheric degradation of hydrochlorofluorocarbons is their reaction with photochemically-produced hydroxyl (OH) radicals in the troposphere. For the isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca), the rate constant for this vapor-phase reaction has been measured as 2.41 x 10⁻¹⁴ cm³/molecule-sec at 25°C. nih.gov This reaction initiates the breakdown of the compound in the lower atmosphere.

While reaction with OH radicals is the dominant process in the troposphere, direct photolysis (breakdown by sunlight) is not considered a competitive removal process in this atmospheric layer. nih.gov However, in the stratosphere, photolysis becomes the primary sink for HCFC-225ca. This high-energy process is significant because it liberates chlorine radicals, which can then catalytically participate in the depletion of the ozone layer. nih.gov

The atmospheric lifetime of these compounds is a key factor in their environmental impact. For HCFC-225ca, the tropospheric lifetime, governed by its reaction with OH radicals, is approximately 2.0 years, contributing to a total global atmospheric lifetime of 1.9 years. noaa.gov Another estimate for the atmospheric half-life of HCFC-225ca, based on its reaction with hydroxyl radicals, is about 3.6 years. nih.gov The related isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), is estimated to have a slightly longer atmospheric half-life of 4.9 years. wikipedia.org

| Parameter | Compound Isomer | Value | Reference |

|---|---|---|---|

| OH Radical Reaction Rate Constant | HCFC-225ca | 2.41 x 10⁻¹⁴ cm³/molecule-sec at 25°C | nih.gov |

| Global Atmospheric Lifetime | HCFC-225ca | 1.9 years | noaa.gov |

| Tropospheric Atmospheric Lifetime | HCFC-225ca | 2.0 years | noaa.gov |

| Atmospheric Half-Life | HCFC-225ca | ~3.6 years | nih.gov |

| Atmospheric Half-Life | HCFC-225cb | ~4.9 years | wikipedia.org |

Aquatic and Terrestrial Environmental Behavior of this compound

Should the compound be released to land or water, its behavior is governed by its physical and chemical properties, which influence its persistence and mobility.

This compound and its isomers are generally resistant to degradation in water. The isomer HCFC-225ca is not expected to undergo hydrolysis because it lacks functional groups that are susceptible to this type of reaction. nih.gov Direct photolysis in aqueous systems is also not considered a significant fate process.

The movement of this compound in soil and its partitioning between water and sediment are largely dictated by its tendency to adsorb to organic carbon and its volatility.

Based on estimation methods, the isomer HCFC-225ca has an organic carbon-water partition coefficient (Koc) of 700. nih.gov This value suggests that the compound is expected to have low mobility in soil, meaning it has a moderate tendency to adsorb to soil and sediment particles rather than remain dissolved in soil water. nih.gov

Volatilization is an important fate process for this compound if released to moist soil or water. nih.gov The Henry's Law constant for HCFC-225ca is estimated to be 0.11 atm-m³/mole, which indicates a high potential to move from water to air. nih.gov Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec) is 1.5 hours, and from a model lake (1 meter deep), it is 5.6 days. nih.gov Due to its vapor pressure, the compound may also volatilize from dry soil surfaces. nih.gov

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | ~700 (estimated) | Low mobility in soil | nih.gov |

| Henry's Law Constant | 0.11 atm-m³/mole (estimated) | Expected to volatilize rapidly from water | nih.gov |

| Volatilization Half-Life (Model River) | 1.5 hours (estimated) | Rapid transfer from water to air | nih.gov |

| Volatilization Half-Life (Model Lake) | 5.6 days (estimated) | Significant transfer from water to air | nih.gov |

Biotransformation and Biodegradation Studies of this compound in Environmental Compartments

There is limited information available regarding the biodegradation of this compound. farnell.com Existing data for related isomers suggest that it is not readily biodegradable. In a 28-day closed bottle test, the isomer HCFC-225cb reached only 15% of its theoretical biochemical oxygen demand (BOD), indicating that rapid biodegradation is not expected. chemicalbook.com For compounds like this, the rate of volatilization from soil or water is expected to be significantly faster than the rate of biodegradation. nih.gov While studies have shown that other HCFCs, such as HCFC-21 and HCFC-123, can be degraded by microorganisms under specific aerobic or anaerobic conditions, specific research on the biotransformation of the HCFC-225 isomers is lacking. nih.gov Due to its high volatility, it is considered unlikely to cause significant ground or water pollution, as it partitions to the atmosphere where other degradation processes dominate. linde-gas.at

Global Environmental Impact Assessment of this compound

The environmental impact of such substances is primarily evaluated through standardized metrics, namely the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). wikipedia.orgepa.gov These metrics provide a relative measure of the compound's potential to degrade the ozone layer and trap heat in the atmosphere, respectively. wikipedia.orgepa.gov Research also involves modeling how the chemical partitions, or distributes, among different environmental compartments like air, water, and soil to predict its ultimate fate and areas of concentration.

It is important to note that this compound is one of several isomers of dichloropentafluoropropane, which are collectively referred to as HCFC-225. Commercially, HCFC-225 was often used as a mixture of two other isomers: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). epa.gov Consequently, specific environmental data for the this compound isomer is limited, and research often focuses on these more common isomers.

Ozone Depletion Potential (ODP) Research

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its effectiveness at destroying stratospheric ozone compared to a reference compound, trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0. wikipedia.orgprotocolodemontreal.org.brubc.ca The presence of chlorine atoms in the molecular structure of HCFCs is the reason they have an ODP. epa.gov When these molecules are transported to the stratosphere, they can be broken down by intense ultraviolet radiation, releasing chlorine atoms that catalytically destroy ozone molecules. epa.gov

However, unlike CFCs, HCFCs also contain hydrogen atoms, which makes them susceptible to degradation in the lower atmosphere (troposphere) by reacting with hydroxyl radicals (OH). wikipedia.org This tropospheric removal process reduces the amount of the substance that can reach the stratosphere, resulting in ODPs that are significantly lower than those of CFCs. epa.govwikipedia.org Generally, HCFCs have ODPs in the range of 0.01 to 0.1. epa.gov

Specific research pinpointing the ODP for this compound (HCFC-225ba) is not prominently available in scientific literature. However, values for the closely related and commercially prevalent isomers have been established. These values provide context for the expected ODP of dichloropentafluoropropane isomers. For instance, HCFC-225ca has a reported ODP of 0.025, while HCFC-225cb has an ODP of 0.033. protocolodemontreal.org.br

Ozone Depletion Potential (ODP) of Dichloropentafluoropropane Isomers

| Compound | Abbreviation | Ozone Depletion Potential (ODP) | Source |

|---|---|---|---|

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | 0.025 | protocolodemontreal.org.br |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | 0.033 | protocolodemontreal.org.br |

| Trichlorofluoromethane (Reference) | CFC-11 | 1.0 | wikipedia.orgprotocolodemontreal.org.br |

Global Warming Potential (GWP) Research

The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of a greenhouse gas to that of carbon dioxide (CO2). iifiir.org The GWP is the ratio of the warming caused by a substance to the warming caused by a similar mass of CO2, with the GWP of CO2 defined as 1.0. epa.gov This value is typically calculated over a 100-year time horizon. iifiir.org Halocarbons, including HCFCs, contribute to global warming because they absorb infrared radiation that would otherwise escape into space.

While specific GWP research for this compound is scarce, data for its isomers are available and serve as important reference points. The GWP for 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) is reported to be 568 times that of CO2 over a 100-year period. wikipedia.org The GWP for 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) is listed as 127 in the Intergovernmental Panel on Climate Change (IPCC) Fifth Assessment Report. These values, while lower than many CFCs, are still significant and underscore the importance of regulating HCFC emissions under climate protocols. mdpi.com

Global Warming Potential (GWP) of Dichloropentafluoropropane Isomers (100-Year Horizon)

| Compound | Abbreviation | Global Warming Potential (GWP) | Source |

|---|---|---|---|

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | 127 | |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | 568 | wikipedia.org |

| Carbon Dioxide (Reference) | CO2 | 1.0 | epa.goviifiir.org |

Environmental Partitioning Modeling and Predicted Distribution

Environmental partitioning models are used to predict how a chemical will be distributed in the environment. These models use the physical and chemical properties of a substance, such as its vapor pressure, water solubility, and Henry's Law constant, to estimate its concentration in different environmental compartments like air, water, soil, and sediment.

While specific environmental partitioning studies for this compound were not identified, its distribution can be predicted based on its expected properties and the behavior of similar HCFCs. For the related isomer HCFC-225cb, a high vapor pressure of 286 mm Hg at 25°C indicates that the compound is highly volatile. wikipedia.org This property strongly suggests that when released to the environment, it will exist almost exclusively as a vapor in the atmosphere. wikipedia.org

Given the structural similarities, it is highly probable that this compound also partitions predominantly into the air. Once in the atmosphere, its primary fate is degradation through reaction with photochemically produced hydroxyl radicals (OH). wikipedia.org The atmospheric half-life for HCFC-225cb, a result of this reaction, is estimated to be 4.9 years. wikipedia.org This atmospheric degradation is the main removal process for these compounds from the environment. Due to this predicted partitioning behavior, the primary environmental impact of this compound is related to its atmospheric effects—ozone depletion and global warming—rather than contamination of water or soil.

Predicted Environmental Fate of Dichloropentafluoropropane Isomers

| Property | Predicted Behavior/Value | Implication |

|---|---|---|

| Primary Environmental Compartment | Atmosphere (Air) | Due to high volatility, the compound is expected to reside almost entirely in the air after release. wikipedia.org |

| Primary Removal Process | Reaction with atmospheric hydroxyl (OH) radicals | This is the main pathway for the chemical's degradation in the environment. wikipedia.org |

| Atmospheric Half-Life (analogue: HCFC-225cb) | ~4.9 years | Indicates a moderate persistence in the atmosphere, allowing for transport and contribution to global effects. wikipedia.org |

Toxicological and Biotransformation Research of 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Metabolic Pathways and Biotransformation Kinetics of 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

The biotransformation of halogenated hydrocarbons, including dichloropentafluoropropane isomers, is a critical area of study for understanding their toxicological profiles. The metabolic pathways and kinetics of these compounds determine their residence time in the body and the formation of potentially reactive intermediates.

Cytochrome P450-Dependent Metabolism Studies

The metabolism of many halogenated hydrocarbons is primarily initiated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. nih.govufl.edu These enzymes catalyze the oxidation of a wide array of xenobiotics, including industrial solvents and anesthetics. nih.govnih.gov For halogenated alkanes, CYP-mediated reactions can involve oxidation or reduction, depending on the specific compound and physiological conditions. nih.gov

Identification and Quantification of Metabolites (e.g., Trifluoroacetic Acid, Trifluoropropanoic Acid)

The identification and quantification of metabolites are essential for understanding the biotransformation and potential toxicity of a compound. For many fluorinated hydrocarbons, metabolic pathways can lead to the formation of persistent and potentially toxic substances such as trifluoroacetic acid (TFA). wikipedia.orgmdpi.com

Specific metabolic studies detailing the urinary metabolites of this compound have not been identified in the available literature. However, based on the metabolism of structurally similar compounds, it is plausible that its biotransformation could yield metabolites such as trifluoroacetic acid and potentially dichlorotrifluoropropionic acid. The metabolism of another fluorinated propane (B168953), 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), results in the formation of trifluoroacetic acid and 3,3,3-trifluoropropanoic acid. mdpi.com Further research is necessary to confirm the specific metabolic products of this compound.

In Vitro and In Vivo Metabolic Rate Comparisons

Comparing metabolic rates from in vitro (e.g., using liver microsomes or cell cultures) and in vivo (animal or human studies) experiments is crucial for extrapolating experimental findings to real-world exposure scenarios. nih.gov In vitro systems allow for the investigation of specific metabolic pathways and enzyme kinetics in a controlled environment, while in vivo studies provide a more holistic view of the absorption, distribution, metabolism, and excretion of a substance.

There is a significant data gap regarding in vitro and in vivo metabolic rate comparisons for this compound. Studies on related compounds, such as HCFC-225 isomers, have utilized both in vitro assays (e.g., Ames test, chromosomal aberration assays) and in vivo inhalation studies in rats to assess toxicity and genotoxicity. nih.gov However, a direct comparison of metabolic rates between these systems for dichloropentafluoropropane isomers is not detailed in the provided search results.

Cellular and Subcellular Toxicological Mechanisms of this compound Exposure

Understanding the cellular and subcellular mechanisms of toxicity is fundamental to assessing the health risks associated with chemical exposure. For halogenated hydrocarbons, these mechanisms can include direct cytotoxicity, oxidative stress, and interaction with cellular macromolecules.

Investigations into Organ-Specific Toxicity (e.g., Myocarditis)

Exposure to certain halogenated hydrocarbons has been associated with organ-specific toxicity, with the liver and heart being notable targets. nih.govoup.com Myocarditis, an inflammation of the heart muscle, has been reported in association with exposure to some of these compounds. oup.com

While there are no specific studies linking this compound to myocarditis, cardiac sensitization has been observed with its isomers. In cardiac sensitization studies, HCFC-225cb induced a cardiac response at 20,000 ppm, and a blend of HCFC-225ca and HCFC-225cb produced a response at 15,000 ppm. nih.gov Inhalation of various hydrocarbons has been linked to toxic myocarditis, which can lead to irreversible myocardial damage. oup.com The mechanism may involve direct toxicity to cardiomyocytes or effects of metabolites. oup.com

In subchronic inhalation studies with HCFC-225ca and HCFC-225cb in rats, the primary target organ appeared to be the liver, with observed effects including increased liver weight and hepatocellular hypertrophy. nih.gov

Enzyme Induction and Inhibition Studies in Biological Systems

Xenobiotics can alter the activity of drug-metabolizing enzymes, either by inducing their expression or inhibiting their function. taylorandfrancis.comfocusontoxpath.com Enzyme induction can lead to an accelerated metabolism of the inducing agent or other co-administered drugs, potentially altering their efficacy and toxicity. taylorandfrancis.com

Studies on the isomers of this compound have demonstrated their potential to induce cytochrome P450 enzymes. Inhalation exposure of rats to HCFC-225ca and HCFC-225cb resulted in increased cytochrome P-450 activities. nih.gov Similarly, in common marmosets, exposure to HCFC-225cb led to an increase in cytochrome P-450 content and a proliferation of the smooth endoplasmic reticulum in hepatocytes, which is indicative of enzyme induction. nih.gov These findings suggest that this compound may also possess the ability to induce metabolic enzymes, though specific studies are required for confirmation.

Data on Dichloropentafluoropropane Isomers

The following table summarizes toxicological data for the isomers of this compound, which may provide some insight into its potential effects.

| Isomer | CAS Number | Observed Effects in Animal Studies |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) | 422-56-0 | Acute inhalation LC50 (rat) = 37,300 ppm. nih.govnih.gov Decreased cholesterol and triglycerides, increased liver weight, and hepatocellular hypertrophy in rats. nih.gov Fatty changes in hepatic cells in marmosets. nih.gov |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) | 507-55-1 | Acute inhalation LC50 (rat) = 36,800 ppm. nih.gov Cardiac sensitization at 20,000 ppm in dogs. nih.gov Increased liver weight and cytochrome P-450 content in rats and marmosets. nih.govnih.gov |

Genotoxicity and Mutagenicity Assessments of this compound

Currently, there is a lack of specific data from dedicated genotoxicity and mutagenicity studies on this compound (HCFC-225aa). However, research into its isomers provides some insight into the potential properties of this chemical class.

Comparative Toxicological Profiles of this compound Isomers and Analogues

In a comprehensive study, both HCFC-225ca and HCFC-225cb were assessed for their potential to induce gene mutations and chromosomal damage. nih.gov The Ames reverse mutation assay, a bacterial test system, showed no mutagenic activity for either isomer. nih.gov Similarly, both compounds were found to be non-clastogenic in a chromosomal aberration assay using Chinese hamster lung cells. nih.gov Furthermore, neither isomer induced unscheduled DNA synthesis in liver cells, indicating a lack of DNA repair stimulation that would suggest genotoxic damage. nih.gov

Interestingly, a different response was observed in human lymphocytes. Both HCFC-225ca and HCFC-225cb were found to be clastogenic in the chromosomal aberration assay with human lymphocytes when tested in the absence of a metabolic activation system (S-9). nih.gov However, when the cells were activated, no increase in aberrant cells was observed for either isomer. nih.gov

The following table summarizes the genotoxicity findings for HCFC-225ca and HCFC-225cb.

| Assay | Test System | HCFC-225ca Result | HCFC-225cb Result |

| Ames Reverse Mutation Assay | Salmonella typhimurium | Negative | Negative |

| Chromosomal Aberration Assay | Chinese Hamster Lung Cells | Negative | Negative |

| Unscheduled DNA Synthesis | Rat Liver Cells | Negative | Negative |

| Chromosomal Aberration Assay | Human Lymphocytes (-S9) | Positive | Positive |

| Chromosomal Aberration Assay | Human Lymphocytes (+S9) | Negative | Negative |

In acute inhalation studies, the LC50 values for HCFC-225ca and HCFC-225cb were determined in rats. For HCFC-225ca, the combined LC50 for male and female rats was 37,300 ppm. nih.gov The combined male and female LC50 value for HCFC-225cb was found to be 36,800 ppm. nih.gov

Subchronic inhalation exposure to both isomers in rats resulted in narcotic-like effects and irritation during exposure. nih.gov Dose-related decreases in cholesterol and triglycerides were observed, with male rats being more affected. nih.gov Increases in liver weight and microscopic evidence of hepatocyte hypertrophy were also noted in male rats exposed to either isomer. nih.gov

A comparative overview of the acute inhalation toxicity is presented in the table below.

| Isomer | LC50 (4-hour, rats) |

| HCFC-225ca | 37,300 ppm |

| HCFC-225cb | 36,800 ppm |

Applications and Novel Formulations of this compound in Specialized Sectors

The chemical compound this compound, also known as HCFC-225da, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C3HCl2F5. While the broader class of HCFC-225 compounds has seen various industrial applications, specific data and detailed research findings for the HCFC-225da isomer are limited in publicly available scientific literature. Much of the documented use pertains to a commercial mixture known as AK-225, which is composed of two other isomers, HCFC-225ca and HCFC-225cb. techspray.comecolink.comgalco.com This article will adhere strictly to the available information regarding this compound and its applications within the specified sectors.

Computational and Theoretical Chemistry Studies of 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Molecular Modeling and Quantum Chemical Calculations for 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

Molecular modeling and quantum chemical calculations are fundamental to characterizing the intrinsic properties of this compound at the atomic level.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The presence of a stereocenter at the second carbon atom gives rise to this chirality. The molecule's flexibility comes from the rotation around the central carbon-carbon bond, which leads to different spatial arrangements of its atoms, known as conformers.

Computational studies have identified multiple conformers for this molecule. noaa.gov Theoretical calculations are used to determine the relative energies of these conformers, identifying the most stable arrangements. For instance, optimized coordinates for three different conformers have been calculated, revealing their relative populations and energies. noaa.gov These analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 1: Calculated Properties of HCFC-225ca Conformers

| Property | Conformer 1 | Conformer 2 | Conformer 3 |

|---|---|---|---|

| Relative Energy (E) | 0 | 0 | Not Specified |

| Population | 0.467 | 0.467 | Not Specified |

Source: Papanastasiou et al. (2018) noaa.gov

Quantum chemical calculations provide detailed information about the electronic structure of this compound. These calculations can predict various properties, including the distribution of electrons, the nature of chemical bonds, and molecular orbital energies.

The presence of highly electronegative fluorine and chlorine atoms significantly influences the electronic distribution within the molecule, creating polar covalent bonds with the carbon atoms. This polarity is a key factor in determining the molecule's intermolecular interactions and its behavior as a solvent. Computational methods can quantify this by calculating properties such as the molecular dipole moment.

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.93 g/mol | PubChem |

| XLogP3-AA | 3.4 | PubChem |

| Monoisotopic Mass | 201.9375462 Da | PubChem |

Source: PubChem nih.gov

Computational Approaches for Reaction Mechanism Prediction

A critical application of computational chemistry is in predicting the reaction mechanisms of HCFC-225ca, particularly its atmospheric degradation. The primary pathway for the removal of such compounds from the troposphere is through reactions with hydroxyl (OH) radicals. researchgate.net

Theoretical studies can model this reaction, identifying the transition states and calculating the activation energies. This information is used to determine the reaction rate constants, which are essential for estimating the atmospheric lifetime of the compound. researchgate.netrsc.org For HCFC-225ca, the reaction with OH radicals has been studied over a range of temperatures to derive the Arrhenius expression, which describes the temperature dependence of the reaction rate. researchgate.net

The reaction is expected to proceed via hydrogen abstraction from the central carbon atom, forming a radical species that then undergoes further reactions in the atmosphere. The consistency of these theoretical predictions with those of similar ethane-based HCFCs lends confidence to the models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Propanes

QSAR and QSPR models are computational tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. conicet.gov.armeilerlab.org While specific models developed exclusively for this compound are not widely documented, general models for halogenated propanes and other hydrochlorofluorocarbons (HCFCs) are highly relevant.

These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict various endpoints. conicet.gov.ar For halogenated compounds, QSPR can be used to estimate properties like boiling point, vapor pressure, and solubility. researchgate.net QSAR models are crucial for assessing environmental impact, such as predicting ozone depletion potential (ODP) and global warming potential (GWP). rsc.org The development of these models relies on statistical methods to find a mathematical relationship between the descriptors and the property of interest. nih.govnih.gov

Molecular Dynamics Simulations of this compound Interactions with Solvents and Materials

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.commdpi.com This approach can provide valuable insights into the behavior of this compound in a condensed phase, such as in a liquid state or in solution.

MD simulations can be employed to investigate the interactions between HCFC-225ca and various solvents. This is important for understanding its properties as a solvent and for optimizing its use in cleaning applications. The simulations can reveal details about the solvation structure, the strength of intermolecular forces, and the dynamics of the solvent molecules around the HCFC-225ca molecule.

Furthermore, these simulations can model the interaction of HCFC-225ca with different materials, such as polymers or metals. This is crucial for assessing material compatibility and for predicting the performance of HCFC-225ca in industrial processes where it may come into contact with various surfaces.

Regulatory Science and Policy Implications for 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

International Regulatory Frameworks and 1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

Impact of the Montreal Protocol on Production and Use

This compound, commonly known as HCFC-225ca, is a hydrochlorofluorocarbon (HCFC) and is therefore classified as a Class II ozone-depleting substance (ODS). epa.govepa.gov Its regulatory status is primarily dictated by the Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international treaty signed in 1987. unep.orgwikipedia.org The protocol was designed to protect the stratospheric ozone layer by phasing out the production and consumption of chemicals responsible for ozone depletion. unep.orgstate.gov

HCFCs like HCFC-225ca were developed as transitional substitutes for Class I ODS, such as chlorofluorocarbons (CFCs), because they have a lower, but not zero, ozone depletion potential (ODP). epa.govwikipedia.org The Montreal Protocol established a clear timeline for the phase-out of HCFCs. wikipedia.orgtechbriefs.com For developed countries, this schedule mandated a gradual reduction in HCFC consumption and production, culminating in a near-complete phase-out. epa.govosd.mil

Specifically, the protocol required a 90% reduction below baseline levels by 2015 and a 99.5% reduction by 2020, with a complete phase-out of production and import of any HCFCs by 2030. epa.govosd.mil HCFC-225ca, often used with its isomer HCFC-225cb in a mixture called AK-225, served as a solvent for precision cleaning in industries like aerospace and electronics, replacing the CFC-113. wikipedia.orgtechbriefs.com The regulations under the Montreal Protocol have effectively curtailed the manufacturing and use of HCFC-225ca, compelling industries to seek non-ozone-depleting alternatives. wikipedia.org The production of HCFC-225 has significantly declined as a result of these international controls. wikipedia.orgregulations.gov

Global Harmonized System (GHS) Classification Research

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. Research into the GHS classification for this compound (and its technical mixtures) reveals several key hazards.

The compound is consistently identified as being hazardous to the ozone layer. synquestlabs.comsynquestlabs.com Additionally, it is classified as an irritant to the skin and eyes and may cause respiratory irritation. synquestlabs.comsynquestlabs.com

| Hazard Class | Hazard Statement Code | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation. synquestlabs.comsynquestlabs.com |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. synquestlabs.comsynquestlabs.com |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. synquestlabs.comsynquestlabs.com |

| Hazardous to the ozone layer | H420 | Harms public health and the environment by destroying ozone in the upper atmosphere. synquestlabs.comsynquestlabs.com |

National and Regional Chemical Control Regulations Affecting this compound

National and regional bodies have implemented regulations to enforce the mandates of the Montreal Protocol.

United States: In the United States, the Environmental Protection Agency (EPA) regulates ozone-depleting substances under Title VI of the Clean Air Act. epa.govtechbriefs.com HCFC-225ca is listed as a Class II ODS. epa.gov In accordance with the Montreal Protocol's timeline, the EPA established a phase-out schedule for HCFCs. osd.mil Effective January 1, 2015, it became unlawful to introduce into interstate commerce or use HCFC-225ca as a solvent, except for certain exemptions. techbriefs.comepa.gov The EPA granted a narrow exemption for the use of virgin HCFC-225ca that was owned as of January 1, 2015, to be used as a solvent. epa.gov The compound is also subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). epa.gov

European Union: The European Union has implemented stringent regulations on ozone-depleting substances, often exceeding the requirements of the Montreal Protocol. bmimi.gv.at Regulation (EC) No 1005/2009 on substances that deplete the ozone layer governs the production, sale, and use of controlled substances, including HCFCs. umweltbundesamt.decedrec.com This regulation prohibits the use of HCFCs, and a refill ban for HCFC refrigerants, including blends containing them, became effective on January 1, 2015. umweltbundesamt.de The EU framework aims to protect human health and the environment from persistent organic pollutants and other hazardous chemicals through regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging). bmimi.gv.ateuropa.eu

Advanced Risk Assessment Methodologies for this compound

Environmental Risk Assessment Frameworks

Environmental risk assessments for chemicals like this compound focus on their potential impact on the ecosystem. For HCFCs, the primary environmental risk is the depletion of the stratospheric ozone layer. This is quantified using the Ozone Depletion Potential (ODP), which is a relative measure of a substance's ability to destroy ozone compared to a reference compound. epa.gov

| Metric | Value | Source |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.025 | epa.gov |

| Global Warming Potential (GWP, 100-year) | 122 (AR4) | epa.gov |

| Atmospheric Lifetime (years) | 1.9 | epa.gov |

The assessment also considers the substance's persistence and degradability in the environment. synquestlabs.com While not readily biodegradable, HCFC-225ca is expected to partition almost exclusively into the air, where it is eventually broken down. synquestlabs.comecetoc.org

Human Health Risk Assessment Methodologies

A human health risk assessment (HHRA) is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed to chemicals. epa.govca.gov The process generally consists of four main stages:

Hazard Identification: This step determines whether a chemical has the potential to cause harm to humans. epa.gov For this compound, the primary identified hazards are irritation to the skin, eyes, and respiratory system. synquestlabs.comsynquestlabs.com Inhalation of the material may be harmful, and fire can produce irritating or toxic gases. noaa.govnih.gov

Dose-Response Assessment: This stage examines the numerical relationship between exposure and the extent of the toxic effect. epa.gov It involves analyzing toxicological studies to determine the levels at which adverse health effects can occur.

Exposure Assessment: This step identifies the pathways by which human populations may be exposed to the substance (e.g., inhalation, ingestion, dermal contact), the frequency and duration of exposure, and the populations affected. epa.govca.gov For HCFC-225ca, which was used as a solvent, occupational exposure through inhalation of vapors and skin contact would be the primary pathways of concern. synquestlabs.com

Risk Characterization: The final step integrates the information from the previous three stages to estimate the probability of adverse health effects occurring in a specific population under defined exposure conditions. epa.govca.gov This involves comparing estimated exposure levels with the dose-response data to determine if the risks are within an acceptable range and to inform risk management decisions. ca.gov

Future Research Directions for 1,2 Dichloro 1,1,3,3,3 Pentafluoropropane

Emerging Research Areas in Halogenated Compound Chemistry